molecular formula C33H32N2O8 B2408843 Fmoc-Lys(HOMCA)-OH CAS No. 1157859-81-8

Fmoc-Lys(HOMCA)-OH

Cat. No. B2408843
CAS RN: 1157859-81-8
M. Wt: 584.625
InChI Key: MXBXZDIECVFVRQ-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Lys(HOMCA)-OH” is a chemical compound with the molecular formula C33H32N2O8 and a molecular weight of 584.62 g/mol . Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl)-L-lysine . It is also known by the synonyms Fmoc-Lys(HOMCA)-OH and (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)hexanoic acid .

Scientific Research Applications

Peptide-Based Hydrogels (PHGs) for Biomedical Applications

Fmoc-Lys(HOMCA)-OH can be incorporated into peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials with a high water content (up to 99%). PHGs exhibit non-Newtonian fluid behavior and self-supporting features. Key advantages include chemical responsiveness to stimuli, biocompatibility, tunability, and the ability to create a physiologically relevant environment for in vitro experiments .

Tissue Engineering Scaffold

Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel stands out. It is rigid (G’ = 2526 Pa) and suitable for tissue engineering applications. Fmoc-K3 hydrogel supports cell adhesion, survival, and duplication, making it a potential material for regenerative medicine .

Future Directions

Fmoc-protected amino acids like Fmoc-Lys(HOMCA)-OH have potential applications in various fields, including peptide drug discovery and the synthesis of novel biopolymers . The development of new methods for Fmoc deprotection could also improve the synthesis of sensitive peptides .

Mechanism of Action

Target of Action

Fmoc-Lys(HOMCA)-OH is a modified amino acid used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated during the synthesis process . The role of Fmoc-Lys(HOMCA)-OH is to contribute to the structure and function of the resulting peptide.

Mode of Action

Fmoc-Lys(HOMCA)-OH interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain, and is cleaved by secondary amines such as piperidine . This allows for the step-by-step assembly of the peptide chain, with each amino acid added one at a time .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Lys(HOMCA)-OH are those involved in the synthesis of peptides . The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, contributing to the self-assembly features of the peptides .

Pharmacokinetics

The pharmacokinetics of Fmoc-Lys(HOMCA)-OH are largely dependent on the context of its use in peptide synthesis . As a building block in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the characteristics of the final peptide product .

Result of Action

The result of Fmoc-Lys(HOMCA)-OH’s action is the formation of peptides with specific structures and functions . These peptides can have various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of Fmoc-Lys(HOMCA)-OH can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the solvent used, temperature, and pH . Furthermore, the stability of the resulting peptides can be influenced by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O8/c1-19-21-14-13-20(36)16-29(21)43-32(40)26(19)17-30(37)34-15-7-6-12-28(31(38)39)35-33(41)42-18-27-24-10-4-2-8-22(24)23-9-3-5-11-25(23)27/h2-5,8-11,13-14,16,27-28,36H,6-7,12,15,17-18H2,1H3,(H,34,37)(H,35,41)(H,38,39)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBXZDIECVFVRQ-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(HOMCA)-OH

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